![molecular formula C9H6FNO2S B2596463 Isoquinoline-1-sulfonyl fluoride CAS No. 1936375-38-0](/img/structure/B2596463.png)
Isoquinoline-1-sulfonyl fluoride
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Overview
Description
Isoquinoline-1-sulfonyl fluoride is a type of fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The synthetic methodologies are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent . A Cu (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives involving (E)-2-methoxyethene-1-sulfonyl fluoride (MESF) and isoquinolinium N-ylides is described .
Chemical Reactions Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides .
Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Scientific Research Applications
Synthesis of Quinoline Silyloxymethylsulfones and Derivatives
The synthesis of quinoline silyloxymethylsulfones is important in medicinal chemistry, particularly for creating sulfonyl derivatives like isoquinoline-1-sulfonyl fluoride. Patel et al. (2022) discuss methods to produce six-membered heteroaromatic sulfonyl compounds, highlighting the scalability and broad applicability of these transformations in quinoline and isoquinoline functionality. This advancement is significant for the development of various medicinal compounds (Patel, Laha, & Moschitto, 2022).
Construction of Indolizine-based Heterocyclic Sulfonyl Fluorides
The creation of indolizine-based heterocyclic sulfonyl fluorides through [3+2] cycloaddition is another key application. Xiong et al. (2022) describe a method involving isoquinolinium salts and 1-bromoethene-1-sulfonyl fluoride, indicating its potential in the synthesis of complex organic compounds. This transformation shows the versatility of isoquinoline-1-sulfonyl fluoride in the construction of novel molecular structures (Xiong, Wu, & Qin, 2022).
Synthesis of Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides
Wu and Qin (2023) discuss a [3 + 2] cycloaddition reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride to yield pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process demonstrates a broad substrate specificity and operational simplicity, highlighting its applicability in medicinal chemistry (Wu & Qin, 2023).
Development of Indolizine-containing Alkyl Sulfonyl Fluorides
The creation of unique indolizine-containing alkyl sulfonyl fluorides through a three-component reaction involving quinolines and isoquinolines is explored by Chen et al. (2021). This method features a wide substrate scope and great functional group compatibility, which could be significant for various applications in organic synthesis and medicinal chemistry (Chen, Hu, Qin, & Tang, 2021).
Targeting Active-site Tyrosine Residues with Sulfonyl Fluoride Probes
Hett et al. (2015) demonstrate the use of sulfonyl fluoride probes, including isoquinoline derivatives, to target tyrosine residues in protein binding sites. This has applications in molecular pharmacology and target validation, illustrating the significance of isoquinoline-1-sulfonyl fluoride in biochemical research (Hett et al., 2015).
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides , indicating potential future directions in this field.
properties
IUPAC Name |
isoquinoline-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADRHRUHRRSHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-sulfonyl fluoride |
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